
N-methyl-4-(2-methylimidazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(2-methylimidazol-1-yl)butanamide, also known as MIB-303, is a small molecule that has been extensively studied for its potential as a therapeutic agent in various diseases. It is a selective agonist of the sphingosine 1-phosphate receptor subtype 1 (S1P1R), which plays a crucial role in regulating immune cell trafficking and inflammation.
Mechanism of Action
N-methyl-4-(2-methylimidazol-1-yl)butanamide selectively binds to and activates the S1P1R, which is expressed on the surface of various immune cells, including T cells, B cells, and dendritic cells. Activation of S1P1R by this compound leads to the internalization of the receptor and subsequent sequestration of immune cells in lymphoid organs, thereby reducing their migration to sites of inflammation. This mechanism of action has been shown to be effective in reducing inflammation and tissue damage in various disease models.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of immune cell trafficking, cytokine production, and apoptosis. In animal models of multiple sclerosis, this compound has been found to reduce the infiltration of autoreactive T cells into the central nervous system, thereby reducing demyelination and neuroinflammation. Inflammatory bowel disease models, this compound has been shown to reduce intestinal inflammation and improve tissue repair. Moreover, this compound has been found to have a favorable safety profile and can be administered orally, making it a promising drug candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-4-(2-methylimidazol-1-yl)butanamide in lab experiments is its specificity for the S1P1R, which allows for precise modulation of immune cell trafficking and inflammation. Moreover, this compound has been found to have a favorable safety profile and can be administered orally, making it a convenient drug candidate for further development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the development of N-methyl-4-(2-methylimidazol-1-yl)butanamide as a therapeutic agent. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where modulation of immune cell trafficking and inflammation is key to disease progression. Another potential application is in the treatment of inflammatory bowel disease, where this compound has been shown to have promising effects in preclinical studies. Moreover, further research is needed to elucidate the long-term safety and efficacy of this compound in clinical trials, as well as to optimize its pharmacokinetics and bioavailability for clinical use.
Synthesis Methods
The synthesis of N-methyl-4-(2-methylimidazol-1-yl)butanamide involves several steps, starting with the reaction of 2-methylimidazole with 4-bromo-1-butanol to form 4-(2-methylimidazol-1-yl)butan-1-ol. This intermediate is then converted to the corresponding chloride, which is further reacted with N-methylamine to yield this compound. The overall yield of this synthesis method is around 20-25%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
N-methyl-4-(2-methylimidazol-1-yl)butanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis. In preclinical studies, this compound has been shown to effectively reduce disease severity and improve clinical outcomes in animal models of these diseases. Moreover, this compound has been found to have a favorable safety profile and can be administered orally, making it a promising drug candidate for further development.
properties
IUPAC Name |
N-methyl-4-(2-methylimidazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-11-5-7-12(8)6-3-4-9(13)10-2/h5,7H,3-4,6H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCSKRILZTVMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)


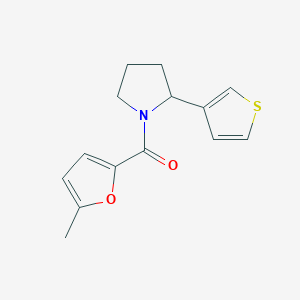
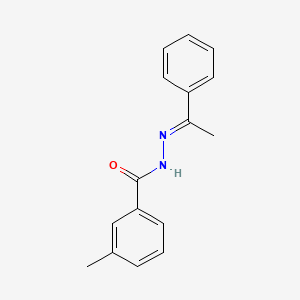
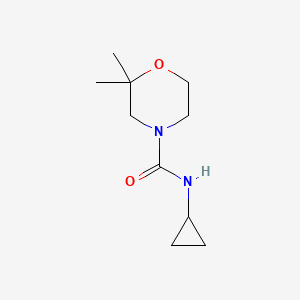
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
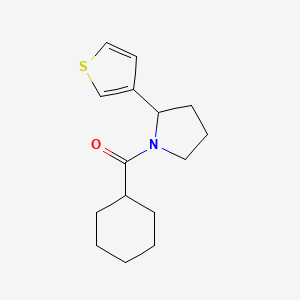
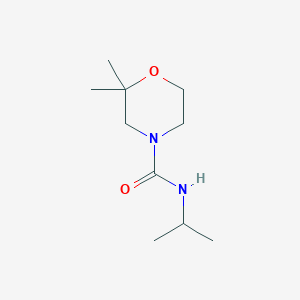

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)
